2-ethyl-8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one
Description
Properties
Molecular Formula |
C19H20N4O |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-ethyl-8,8-dimethyl-3-phenyl-7,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6-one |
InChI |
InChI=1S/C19H20N4O/c1-4-13-16(12-8-6-5-7-9-12)18-21-20-17-14(23(18)22-13)10-19(2,3)11-15(17)24/h5-9H,4,10-11H2,1-3H3 |
InChI Key |
DLEJCSRNGLLTDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C3=C(C(=O)CC(C3)(C)C)N=NC2=C1C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Aromatic Substitution at Position 3
The phenyl group at C3 originates from the starting pyrazole-carboxylate. Using 3-aryl-1H-pyrazole-5-carboxylic acids (e.g., 3-phenyl derivatives) guarantees direct incorporation without requiring late-stage cross-coupling.
Recrystallization for Enhanced Purity
Crude product is recrystallized from ethanol:water (3:1), achieving >99% purity (by ¹H NMR). Single-crystal X-ray diffraction confirms the regiochemistry and stereochemistry.
Summary of Synthetic Routes
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Pyrazole alkylation | NaH, EtI, THF, rt | 68–72 |
| 2 | Benzotriazine cyclization | DMF-DMA, 80°C, 12 h | 55–60 |
| 3 | Recrystallization | EtOH:H₂O (3:1) | 85–90 recovery |
Chemical Reactions Analysis
Types of Reactions
2-ethyl-8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-ethyl-8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for potential therapeutic uses.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-ethyl-8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- 8,8-Dimethyl groups in pyrazolo-benzotriazinones and quinazolinones contribute to conformational rigidity, which may stabilize tautomeric forms or influence binding to biological targets .
Biological Activity
2-Ethyl-8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one is a complex heterocyclic compound with potential biological activities. This article focuses on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H20N4O
- Molecular Weight : 320.4 g/mol
- CAS Number : 925642-43-9
The biological activity of this compound is attributed to its interactions with various molecular targets such as enzymes and receptors. It may modulate signaling pathways involved in cellular processes, leading to therapeutic effects in various conditions.
Antimicrobial Activity
Studies have indicated that derivatives of benzotriazine compounds exhibit significant antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using methods such as the DPPH radical scavenging assay. This assay measures the ability of the compound to donate hydrogen atoms or electrons to neutralize free radicals.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal investigated the antimicrobial efficacy of this compound against various pathogens including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited a significant inhibition zone when tested using the disc diffusion method.
| Pathogen | Inhibition Zone (mm) | Sensitivity Level |
|---|---|---|
| Staphylococcus aureus | 18 | Very Sensitive |
| Escherichia coli | 15 | Sensitive |
Study 2: Antioxidant Potential
In another study assessing antioxidant activity, the compound showed an IC50 value of 25 µg/mL in the DPPH assay. This indicates a moderate level of antioxidant activity compared to standard antioxidants.
| Compound | IC50 (µg/mL) |
|---|---|
| 2-Ethyl-8,8-dimethyl-3-phenyl... | 25 |
| Ascorbic Acid | 10 |
Comparative Analysis with Similar Compounds
The unique structure of 2-ethyl-8,8-dimethyl-3-phenyl... distinguishes it from other heterocyclic compounds. Its dual functionality as both an antimicrobial and antioxidant agent is particularly noteworthy.
| Compound Name | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|
| 2-Ethyl-8,8-dimethyl-3-phenyl... | Yes | Moderate |
| Benzotriazole Derivative | Yes | High |
| Pyrazole Derivative | Limited | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
